molecular formula C10H16N2O B2663656 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine CAS No. 1270546-99-0

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2663656
CAS No.: 1270546-99-0
M. Wt: 180.251
InChI Key: HNLVCMISMOJDQK-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this exact molecule is not fully established in public literature, its structure, featuring a 6-methoxypyridin-2-yl group, is a common motif in the development of novel chemical entities. Researchers are exploring the properties of related 6-methoxypyridine derivatives, which are frequently employed as key intermediates and precursors in synthetic chemistry . For instance, structurally similar compounds serve as versatile building blocks for synthesizing Schiff base ligands, which can coordinate with metal ions to form complexes with potential antibacterial properties . The primary research value of this compound lies in its potential as a synthetic intermediate for the development of more complex molecules for various experimental applications. Researchers can utilize this high-purity compound in method development, structure-activity relationship (SAR) studies, and as a scaffold for constructing specialized ligand libraries. This product is intended for Research Use Only and is not classified or approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)10(11)8-5-4-6-9(12-8)13-3/h4-7,10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVCMISMOJDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Methoxy and ethoxy groups modulate pyridine's electron density, affecting coordination with metal catalysts (e.g., Ru in asymmetric hydrogenation) .
  • Steric Influence : Branched amines like 2-methylpropan-1-amine improve enantioselectivity compared to linear chains (e.g., methanamine) .
  • Substituent Reactivity : Chlorine in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine increases electrophilicity, making it prone to nucleophilic substitution, whereas methoxy groups favor stabilizing interactions .

Comparison with Functional Analogs: Aryl-Substituted 2-Methylpropan-1-amines

The 2-methylpropan-1-amine moiety is a common motif in bioactive and catalytic compounds. Below is a comparison with non-pyridine aryl analogs:

Compound Molecular Formula Molecular Weight Key Features References
1-(4-Ethylphenyl)-2-methylpropan-1-amine C12H19N 177.29 Ethylphenyl group enhances hydrophobicity; liquid at room temperature.
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C10H15ClFN 203.69 Fluorine substituent increases metabolic stability; hydrochloride salt improves solubility.
1-(3-Methoxyphenyl)-2-methylpropan-1-amine C11H17NO 179.26 Methoxy group at meta-position reduces steric hindrance compared to para-substituted analogs.
1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride C8H14ClNO 175.66 Furan ring introduces heterocyclic π-system; potential for bioactivity in drug discovery.

Key Findings :

  • Hydrophobicity vs. Solubility : Ethylphenyl and furan derivatives exhibit higher hydrophobicity, whereas fluorinated or salt forms (e.g., hydrochloride) enhance aqueous solubility .
  • Bioactivity : Furan and benzodioxin-containing analogs (e.g., 1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine) show promise in medicinal chemistry due to π-π stacking and hydrogen-bonding capabilities .
  • Steric Effects : Meta-substituted methoxy groups (e.g., 3-methoxyphenyl) reduce steric clash compared to ortho/para positions, influencing binding affinity in enzymatic systems .

Biological Activity

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, also referred to as 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a methoxy-substituted pyridine ring and a branched amine structure , which contribute to its unique biological profile. The molecular formula is C10H15N2OC_{10}H_{15}N_2O with a molecular weight of approximately 180.25 g/mol. The presence of the methoxy group is critical for its interaction with biological targets, enhancing its binding affinity and modulating enzyme or receptor activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In animal models, it demonstrated a reduction in inflammatory markers, indicating a potential role in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets , including enzymes and receptors. The binding of the compound modulates various biochemical pathways, leading to its observed biological effects. For instance, it has been shown to inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amineMethoxy group at position 3Potentially different pharmacological effects
3-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amineVariation in branchingChanges in solubility and reactivity
2-Amino-6-methylpyridineLacks methoxy groupPrimarily studied for basicity

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against T. brucei, showing promising results with an EC50 value of 260 nM, indicating strong potency against this pathogen .
  • Anti-inflammatory Model : In a rodent model of inflammation, the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, and how can purity be optimized?

  • Methodology : Begin with nucleophilic substitution or reductive amination strategies, leveraging precursors like 6-methoxypyridine-2-carbaldehyde and 2-methylpropane-1-amine. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states . Post-synthesis, employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for purity assessment, as demonstrated in analogous amine syntheses .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., methoxy, amine). For regiochemical confirmation, compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts. X-ray crystallography is ideal for resolving stereochemical ambiguities, though computational molecular docking (e.g., using PubChem data ) may suffice for preliminary validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) via radioligand displacement assays, referencing protocols for structurally similar amines like MMDA-2 . Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to assess inhibition of enzymes such as monoamine oxidases, following methodologies applied to chiral amines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodology : Employ kinetic isotope effects (KIEs) and transition-state modeling using quantum mechanics/molecular mechanics (QM/MM) simulations. For catalytic applications (e.g., asymmetric synthesis), study metal-ligand interactions via UV-Vis spectroscopy and cyclic voltammetry, as demonstrated for bis-pyridinylmethylamine ligands .

Q. What computational strategies are effective for predicting its pharmacokinetic properties and toxicity?

  • Methodology : Use molecular dynamics (MD) simulations to model blood-brain barrier permeability. Apply quantitative structure-activity relationship (QSAR) models trained on PubChem datasets to predict metabolic pathways (e.g., cytochrome P450 interactions). Validate predictions with in vitro hepatocyte assays .

Q. How can contradictory data in solubility or stability studies be resolved?

  • Methodology : Perform controlled stress testing (e.g., pH, temperature gradients) with real-time monitoring via Raman spectroscopy. Cross-validate results using orthogonal techniques (e.g., differential scanning calorimetry for thermal stability ). Apply Bayesian statistical frameworks to reconcile discrepancies, as outlined in methodological guides for experimental replication .

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